L-PROLINE (13C5)
Description
Principles of Stable Isotope Labeling in Metabolic Investigations
Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. medchemexpress.com Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for in vivo studies. The principle involves introducing a molecule, such as an amino acid, enriched with a heavy isotope (e.g., ¹³C, ¹⁵N, or deuterium) into cells, tissues, or whole organisms. medchemexpress.commedchemexpress.com This "labeled" molecule participates in metabolic reactions just like its unlabeled counterpart.
Analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy can distinguish between the labeled and unlabeled molecules based on their mass difference. thermofisher.com In mass spectrometry, a molecule containing a ¹³C atom will have a higher mass-to-charge ratio (m/z) than its ¹²C counterpart. thermofisher.com By tracking the incorporation of the heavy isotope into various metabolites over time, researchers can elucidate metabolic pathways, quantify the rate of metabolic reactions (fluxes), and determine the relative contribution of different substrates to a particular metabolic pool. diva-portal.orgmdpi.com
One prominent application of this principle is Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC). thermofisher.comfishersci.pt In SILAC, cells are grown in media containing either "light" (normal) or "heavy" (isotope-labeled) amino acids. thermofisher.com Proteins synthesized in these cells will incorporate the respective amino acids. By mixing protein samples from cells grown under different conditions (e.g., control vs. treated) and analyzing them with mass spectrometry, researchers can accurately quantify differences in protein expression levels. fishersci.ptvwr.com L-PROLINE (13C5) is one such "heavy" amino acid used in these quantitative proteomics experiments. fishersci.pt
Table 1: Key Concepts in Stable Isotope Labeling
| Concept | Description | Key Applications |
| Isotope Tracer | A molecule where one or more atoms are substituted with a stable heavy isotope (e.g., ¹³C, ¹⁵N, ²H). medchemexpress.commedchemexpress.com | Tracing metabolic pathways, quantifying metabolic fluxes. diva-portal.org |
| Mass Spectrometry (MS) | An analytical technique that measures the mass-to-charge ratio of ions, allowing differentiation between light and heavy isotopologues. thermofisher.com | Metabolomics, proteomics, flux analysis. isotope.com |
| Metabolic Flux Analysis (MFA) | A method to quantify the rates of reactions in a metabolic network using data from stable isotope labeling experiments. medchemexpress.commdpi.com | Understanding cellular metabolism, identifying metabolic bottlenecks. diva-portal.org |
| SILAC | A quantitative proteomics technique that uses metabolic labeling to compare protein abundance between different samples. thermofisher.com | Differential protein expression analysis, biomarker discovery. thermofisher.com |
Fundamental Overview of L-Proline Metabolism in Biological Systems
L-proline is a non-essential amino acid in mammals, meaning it can be synthesized by the body. creative-proteomics.com Its metabolism is central to various physiological processes, including protein synthesis (especially collagen), cellular redox balance, and stress responses. creative-proteomics.comnih.gov The metabolism of proline involves its synthesis (anabolism) and degradation (catabolism), primarily through pathways connected to glutamate (B1630785). nih.govbioone.org
Biosynthesis of L-Proline: Proline synthesis occurs in the cytosol and chloroplasts (in plants) and can proceed via two main pathways: nih.govresearchgate.net
The Glutamate Pathway: This is the primary route for proline synthesis. plos.org Glutamate is converted to the intermediate, Δ¹-pyrroline-5-carboxylate (P5C). nih.govresearchgate.net This conversion is a two-step process catalyzed by the bifunctional enzyme Δ¹-pyrroline-5-carboxylate synthetase (P5CS). frontiersin.org P5C is then reduced to proline by the enzyme P5C reductase (P5CR). nih.govresearchgate.net
The Ornithine Pathway: Ornithine, an amino acid derived from the urea (B33335) cycle, can be converted to P5C by the enzyme ornithine-δ-aminotransferase (OAT). nih.govplos.org P5C then enters the final step of the glutamate pathway to be converted into proline. researchgate.net
Degradation of L-Proline: Proline catabolism occurs in the mitochondria and is essentially the reverse of the glutamate pathway. nih.govcore.ac.uk
Proline is first oxidized back to P5C by the enzyme proline dehydrogenase (PRODH), also known as proline oxidase (POX). creative-proteomics.comresearchgate.net
P5C is then converted to glutamate by the enzyme P5C dehydrogenase (P5CDH). nih.govresearchgate.net The resulting glutamate can then enter the tricarboxylic acid (TCA) cycle to be used for energy production or other biosynthetic processes. creative-proteomics.com
This interconversion between proline and glutamate is sometimes referred to as the "proline cycle". bioone.orgfrontiersin.org The regulation of these synthetic and degradative enzymes is crucial for maintaining cellular proline homeostasis. nih.gov
Table 2: Key Enzymes in L-Proline Metabolism
| Pathway | Enzyme | Abbreviation | Function | Location |
| Biosynthesis | Δ¹-pyrroline-5-carboxylate synthetase | P5CS | Converts glutamate to P5C. nih.govplos.org | Cytosol/Chloroplast nih.gov |
| Biosynthesis | Ornithine-δ-aminotransferase | OAT | Converts ornithine to P5C. nih.govplos.org | Mitochondria nih.gov |
| Biosynthesis | Δ¹-pyrroline-5-carboxylate reductase | P5CR | Reduces P5C to proline. nih.govresearchgate.net | Cytosol/Chloroplast nih.gov |
| Degradation | Proline dehydrogenase/oxidase | PRODH/POX | Oxidizes proline to P5C. creative-proteomics.comresearchgate.net | Mitochondria core.ac.uk |
| Degradation | Δ¹-pyrroline-5-carboxylate dehydrogenase | P5CDH | Converts P5C to glutamate. nih.govresearchgate.net | Mitochondria core.ac.uk |
Research Imperatives for Utilizing L-PROLINE (13C5) as a Definitive Tracer
The unique properties of L-PROLINE (13C5) make it an essential tracer for investigating specific and complex areas of metabolism where proline plays a critical role.
Collagen Synthesis and Fibrotic Diseases: Collagen is the most abundant protein in mammals, and proline constitutes a significant portion of its amino acid composition, approximately 17%. nih.govnews-medical.net The hydroxylation of proline residues to form hydroxyproline (B1673980) is a critical post-translational modification that stabilizes the collagen triple helix. creative-proteomics.comnih.gov Research using L-PROLINE (13C5) allows for the direct measurement of new collagen synthesis rates by tracking the incorporation of the labeled proline into the protein structure. This is particularly important in studying conditions characterized by excessive collagen deposition, such as fibrosis and wound healing. nih.govnih.gov For instance, studies have shown that proline for collagen synthesis is primarily derived from glutamine, a finding supported by tracer experiments. frontiersin.orgresearchgate.net
Cancer Metabolism: Altered proline metabolism has been implicated in the progression of various cancers. frontiersin.orgresearchgate.net Many tumors exhibit an increased demand for proline to support rapid proliferation and protein synthesis. frontiersin.org Using L-PROLINE (13C5), researchers can trace how cancer cells utilize proline, whether it is synthesized de novo from precursors like glutamine or taken up from the extracellular environment. nih.gov For example, tracing studies in CD8+ T cells demonstrated a significant increase in the synthesis of proline from glutamine upon cell activation, highlighting its importance in immune cell function. nih.gov Such research can uncover metabolic vulnerabilities in cancer cells, potentially leading to new therapeutic targets.
Metabolic Flux Analysis in Complex Systems: L-PROLINE (13C5) is a crucial tool for metabolic flux analysis (MFA), which quantifies the rates of intracellular metabolic pathways. medchemexpress.com By introducing ¹³C-labeled proline and measuring the distribution of the ¹³C label in related metabolites (like glutamate), researchers can build comprehensive models of cellular metabolism. diva-portal.orgmdpi.com For example, studies using ¹³C tracers in human liver tissue have been able to quantify fluxes that were not measurable by other means, such as the simultaneous synthesis and catabolism of glucose. diva-portal.org These analyses provide a detailed understanding of how cells rewire their metabolism in response to different conditions.
Table 3: Selected Research Findings Using L-PROLINE (13C5) and Related Tracers
| Research Area | Organism/System | Key Finding | Significance | Reference |
| Amino Acid Metabolism | Laying Hen | Proline accretion in egg and tissue proteins was derived entirely from the diet, unlike other non-essential amino acids which were also synthesized de novo. | Demonstrates that proline can be a conditionally essential amino acid depending on the metabolic state. | pnas.org |
| Cancer Immunology | Mouse (CD8+ T cells) | Activated effector T cells significantly increased de novo synthesis of proline from ¹³C-glutamine. | Highlights the importance of glutamine-to-proline synthesis for immune cell proliferation and function. | nih.gov |
| Liver Metabolism | Human Liver Tissue (ex vivo) | ¹³C tracing was essential for quantifying simultaneous glucose synthesis and catabolism, which could not be determined by label-free analysis. | Provides a detailed, quantitative map of human liver metabolism, crucial for understanding metabolic diseases. | diva-portal.org |
| Cancer Biomarker | Human Serum (Esophageal Cancer) | A liquid chromatography-mass spectrometry (LC-MS/MS) method using L-proline-¹³C₅,¹⁵N as an internal standard found significantly lower serum proline in cancer patients. | Suggests that serum proline could be a potential biomarker for esophageal cancer, reflecting its overutilization by tumor tissue. | researchgate.net |
Properties
Molecular Weight |
120.09 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Methodological Frameworks for L Proline 13c5 Tracer Applications
Advanced Spectrometric Techniques in L-PROLINE (13C5) Analysis
The analysis of L-PROLINE (13C5) and its metabolic products heavily relies on advanced spectrometric techniques. These methods offer the high sensitivity and specificity required to distinguish between the labeled and unlabeled forms of molecules.
Mass spectrometry (MS) is a cornerstone analytical technique for stable isotope tracing studies. nih.gov It measures the mass-to-charge ratio of ions, allowing for the precise identification and quantification of isotopically labeled compounds. nih.gov The introduction of stable isotopes like 13C into molecules like L-proline creates a mass shift that is readily detectable by MS instruments. oup.com
Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely used technique for metabolic profiling in studies utilizing L-PROLINE (13C5). pubcompare.ai This method combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. In a typical workflow, complex biological samples are first subjected to liquid chromatography to separate the various metabolites. The separated compounds are then introduced into the mass spectrometer for detection and quantification. mdpi.com
LC-MS is particularly well-suited for analyzing a broad range of metabolites with varying polarities and is often the method of choice for untargeted metabolomics, aiming to capture a comprehensive snapshot of the metabolome. mdpi.com For instance, research on hepatocellular carcinoma has employed capillary electrophoresis-time of flight mass spectrometry (CE-TOF/MS), a variant of LC-MS, for global metabolic profiling to identify alterations in amino acid metabolism. aacrjournals.org
A key advantage of LC-MS in tracer studies is its ability to differentiate and quantify isotopologues—molecules that differ only in their isotopic composition. By tracking the incorporation of the 13C label from L-PROLINE (13C5) into downstream metabolites, researchers can elucidate metabolic pathways and fluxes.
Sample Preparation: A critical step involves quenching metabolic activity, often with ice-cold methanol, followed by extraction of metabolites. mdpi.com
Chromatographic Separation: Hydrophilic interaction liquid chromatography (HILIC) is a common separation mode for polar metabolites like amino acids. mdpi.com
Mass Analysis: High-resolution mass spectrometry (HRMS) is frequently used for its ability to provide accurate mass measurements, which aids in the confident identification of metabolites. mdpi.com
A study on proline metabolism in mammalian cell cultures utilized an LC-MS method with HILIC and HRMS to determine intracellular levels of proline and related amino acids. mdpi.com The method demonstrated good linearity, precision, and accuracy, proving its utility in targeted metabolomics research. mdpi.com
Gas chromatography-mass spectrometry (GC-MS) is another robust technique for determining the isotopic enrichment of metabolites in L-PROLINE (13C5) tracing studies. pubcompare.airesearchgate.net This method is particularly effective for volatile and thermally stable compounds, or those that can be made so through chemical derivatization. researchgate.net
In GC-MS analysis, samples are first derivatized to increase their volatility. The derivatized compounds are then separated based on their boiling points and interactions with the GC column before being detected by the mass spectrometer. researchgate.net GC-MS is highly valued for its excellent chromatographic resolution and the extensive, standardized mass spectral libraries available for compound identification. pubcompare.ai
A significant application of GC-MS in this context is the quantification of both unlabeled and isotopically labeled species of amino acids simultaneously. researchgate.net This allows for the direct measurement of amino acid uptake and metabolism. For example, a study on amino acid uptake in plants used GC-MS to analyze tert-butyldimethylsilyl (tBDMS) derivatives of amino acids, demonstrating the method's sensitivity and robustness. researchgate.net
Research has shown that GC-MS can be used to analyze L-Proline metabolism in various cell types. By culturing cells in a medium containing L-PROLINE (13C5), researchers can measure the levels of both labeled and unlabeled proline in cell extracts and culture supernatants to assess proline synthesis and uptake. biorxiv.org
| Parameter | Finding | Reference |
| Derivatization Agent | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | nist.gov |
| Application | Quantification of amino acids in human plasma | nist.gov |
| Advantage | Simultaneous detection of labeled and unlabeled species | researchgate.net |
Tandem mass spectrometry (MS/MS) is a highly specific and sensitive technique used for the quantification of L-PROLINE (13C5) and its derivatives. researchgate.netnist.gov This method, often coupled with liquid chromatography (LC-MS/MS), involves multiple stages of mass analysis. In the first stage, the precursor ion (the molecule of interest) is selected. This ion is then fragmented, and the resulting product ions are analyzed in the second stage. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of selectivity and reduces background noise. thermofisher.com
LC-MS/MS is considered a gold standard for quantitative bioanalysis due to its high sensitivity and specificity. researchgate.net A study developing a method for proline quantification in human serum utilized LC-MS/MS with L-proline-13C5,15N as an internal standard. researchgate.netnih.gov This approach allowed for the creation of a standard curve and accurate quantification of proline levels in patient samples. researchgate.netnih.gov The method was validated for its accuracy and precision, demonstrating its suitability for clinical research. nih.gov
In another study, a targeted LC-MS/MS method was developed to measure bioactive peptides in collagen hydrolysates, using L-PROLINE (13C5, 15N) as part of the internal standard mixture. mdpi.com This highlights the versatility of isotopically labeled proline in quantifying not just the amino acid itself, but also its derivatives and related peptides.
| Analytical Feature | Result | Reference |
| Linear Range (Proline in Serum) | 2.5–100 μg/mL | researchgate.netnih.gov |
| Intra- and Inter-day Precision | < 10% | researchgate.net |
| Intra- and Inter-day Accuracy | < 10% | researchgate.net |
| Extraction Recovery | 99.17% | researchgate.net |
High-resolution mass spectrometry (HRMS) is a powerful tool for isotope tracking in metabolomics research involving L-PROLINE (13C5). nih.gov Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the confident determination of the elemental composition of a molecule. mdpi.com This capability is crucial for distinguishing between metabolites with very similar masses and for accurately identifying the number of heavy isotopes incorporated into a molecule.
In the context of L-PROLINE (13C5) tracing, HRMS can track the incorporation of the 13C atoms into various downstream metabolites. nih.gov This provides detailed insights into metabolic pathways and their dynamics. For example, by analyzing the mass isotopologue distribution (MID) of a metabolite, researchers can determine the extent to which it has been synthesized from the labeled precursor.
A study on proline metabolism in mammalian cell cultures employed HILIC coupled with HRMS for the reliable detection and quantification of proline and related amino acids. mdpi.com The high resolving power of the mass spectrometer was instrumental in separating the analyte signal from background noise, leading to sensitive and reproducible measurements. mdpi.com Another application of HRMS is in untargeted metabolic profiling, where it aids in the identification of unknown metabolites by providing their accurate mass. aacrjournals.org
| Instrument | Application | Key Finding | Reference |
| Agilent 6550 Q-TOF | Metabolite profiling | Used for both positive and negative ion mode analysis | pubcompare.ai |
| CE-TOF/MS | Global metabolic profiling | Identified accumulation of hydroxyproline (B1673980) in HCC | aacrjournals.org |
| LC-HRMS | Targeted metabolomics | Quantified intracellular proline, glutamic acid, and arginine | mdpi.com |
L-PROLINE (13C5) is frequently used as a stable isotope-labeled internal standard (IS) in quantitative mass spectrometry-based assays. ckisotopes.comresearchgate.netsigmaaldrich.com The use of a stable isotope-labeled internal standard is considered the gold standard for quantification because it closely mimics the behavior of the analyte of interest throughout the sample preparation and analysis process. ckisotopes.com This helps to correct for variations in extraction efficiency, matrix effects, and instrument response, leading to more accurate and precise measurements. ckisotopes.com
Because the internal standard has a different mass from the endogenous analyte, they can be distinguished by the mass spectrometer. ckisotopes.com However, their chemical and physical properties are nearly identical, ensuring they behave similarly during chromatography and ionization.
Numerous studies have employed L-PROLINE (13C5) or its dually labeled counterpart, L-proline-13C5,15N, as an internal standard for the quantification of proline in various biological matrices. researchgate.netnih.govmdpi.com For instance, in a method developed to measure proline in human serum, L-proline-13C5,15N was used to generate a standard curve for accurate quantification. researchgate.netnih.gov Similarly, it has been included in internal standard mixes for the analysis of bioactive peptides in collagen hydrolysates and for broader metabolic profiling studies. pubcompare.aimdpi.com
| Study Focus | Internal Standard Used | Matrix | Reference |
| Proline in Esophageal Cancer | L-proline-13C5,15N | Human Serum | researchgate.netnih.gov |
| Bioactive Peptides | Proline (13C5, 99%; 15N, 99%) | Collagen Hydrolysates | mdpi.com |
| General Metabolite Profiling | L-proline-13C5 | Various (e.g., cells, coffee) | pubcompare.ai |
| Amino Acid Analysis | L-proline (U-13C5 98%) | Human Plasma | nist.gov |
High-Resolution Mass Spectrometry (HRMS) for L-PROLINE (13C5) Isotope Tracking
Nuclear Magnetic Resonance (NMR) Spectroscopy in L-PROLINE (13C5) Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique that leverages the magnetic properties of atomic nuclei. When combined with isotopic labeling, such as in L-PROLINE (13C5), NMR provides detailed information at the atomic level. nih.gov The incorporation of ¹³C, a spin-½ nucleus, enhances NMR sensitivity and enables a variety of experiments that are not feasible with naturally abundant molecules. nih.gov
Structural Elucidation of Biomolecules Labeled with L-PROLINE (13C5)
The introduction of L-PROLINE (13C5) into proteins and other biomolecules is a powerful strategy for structural elucidation using NMR. Proline's unique cyclic structure imposes significant constraints on the polypeptide backbone, and its lack of an amide proton makes it invisible in standard proton-based NMR experiments. nih.gov The use of ¹³C-labeled proline overcomes this limitation, providing direct insight into the structure and conformation of proline residues and their surrounding environment. nih.govacs.org
In the context of collagen, a protein rich in proline and hydroxyproline, L-PROLINE (13C5) labeling has been instrumental. acs.orgnih.gov Solid-state NMR studies on ¹³C-labeled collagen have revealed detailed information about the pucker of the proline ring, which can exist in endo and exo conformations. acs.orgresearchgate.net The chemical shifts of the ¹³Cγ carbon are particularly sensitive to this conformational state. nih.govresearchgate.net By utilizing ¹³C-¹³C correlation NMR on tissues labeled with ¹³C, researchers have shown that proline residues in specific Gly-Pro-Hyp triplets provide local flexibility, acting as "expansion joints" within the collagen fibril. nih.govresearchgate.net This flexibility is crucial for maintaining the structural integrity of ligand-binding sites while allowing for tissue movement. nih.gov
Furthermore, segmental isotopic labeling, where only specific domains of a protein are labeled with isotopes like ¹³C, can simplify complex NMR spectra. This technique is particularly useful for studying large, multi-domain, or partially disordered proteins where signal overlap is a major challenge. frontiersin.orgnih.gov For instance, in the study of the proline-rich region of Huntingtin Exon-1, labeling only proline with ¹³C and ¹⁵N significantly reduced the number of peaks, allowing for the identification of different classes of proline residues based on their local sequence context. mdpi.com
Dynamics and Binding Characterization via L-PROLINE (13C5) NMR
L-PROLINE (13C5) is also a valuable tool for characterizing the dynamics and binding interactions of biomolecules. isotope.com NMR relaxation experiments on ¹³C-labeled samples can provide information on molecular motions over a wide range of timescales. frontiersin.org
In the context of protein-ligand interactions, L-PROLINE (13C5) can be used to identify binding sites and characterize conformational changes upon binding. Proline-rich motifs are known to be involved in many protein-protein interactions. hal.science By selectively labeling proline residues, it is possible to monitor changes in their chemical environment and dynamics upon the addition of a binding partner.
Segmental isotopic labeling with L-PROLINE (13C5) has been employed to study the dynamics of multi-domain proteins. frontiersin.org For example, in the TonB protein, which contains a proline-rich low-complexity region, spin relaxation experiments on segmentally labeled samples revealed that the dynamics of the structured C-terminal domain are largely independent of the more flexible central region. frontiersin.org
Direct Detection NMR Approaches for L-PROLINE (13C5) Applications
While traditional NMR experiments often rely on the detection of protons (¹H), direct detection of ¹³C nuclei offers several advantages, especially for challenging biological systems. nih.govacs.org Direct ¹³C detection benefits from a larger chemical shift dispersion, which helps to resolve overlapping signals, a common problem in the NMR spectra of large biomolecules. researchgate.net The development of cryogenic probes optimized for ¹³C detection has significantly improved the sensitivity of these experiments. ckisotopes.comucl.ac.uk
Direct ¹³C NMR is particularly powerful for studying proline residues, which lack an amide proton and are therefore "invisible" in many proton-detected experiments. nih.govcsic.es Experiments that correlate the carbonyl carbon (C') of one residue with the nitrogen (N) of the next, such as the 2D CON experiment, are effective for directly detecting proline signals, which appear in a distinct region of the spectrum. csic.es This approach is invaluable for the sequential assignment of proline residues, even within poly-proline stretches that are difficult to analyze with standard methods. csic.esnih.gov
Furthermore, direct ¹³C detection is advantageous for studying intrinsically disordered proteins (IDPs), which are characterized by a lack of stable tertiary structure and significant signal overlap in proton spectra. nih.govresearchgate.net High-dimensionality (e.g., 5D) ¹³C-detected NMR experiments have been designed to facilitate the automatic assignment of resonances in IDPs. researchgate.net These methods are also beneficial for studying paramagnetic proteins and highly deuterated large proteins. nih.govacs.org
However, a challenge in direct ¹³C detection of uniformly labeled samples is the presence of large one-bond ¹³C-¹³C scalar couplings, which complicate the spectra. nih.govacs.org Various strategies have been developed to mitigate this issue, such as using specific labeling schemes or advanced pulse sequences. acs.orgeurisotop.com
Quantitative Metabolic Flux Analysis (MFA) Incorporating L-PROLINE (13C5)
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell or organism. researchgate.net When combined with stable isotope tracers like L-PROLINE (13C5), ¹³C-MFA allows for a detailed investigation of metabolic pathways. researchgate.netresearchgate.net The basic principle involves supplying the labeled substrate to a biological system, allowing it to be metabolized, and then measuring the distribution of the ¹³C label in various downstream metabolites using techniques like NMR or mass spectrometry. nih.gov
The use of L-PROLINE (13C5) as a tracer can provide specific insights into proline metabolism and its connections to other pathways. For example, in Clostridium difficile, high-resolution magic angle spinning (HRMAS) ¹³C NMR was used to track the metabolism of L-[U-¹³C]proline, revealing its complete consumption and conversion to 5-aminovalerate. nih.gov
Computational Modeling for L-PROLINE (13C5) Isotopic Tracing Data
The data obtained from L-PROLINE (13C5) tracer experiments, typically in the form of mass isotopologue distributions, must be interpreted using computational models to estimate metabolic fluxes. mdpi.com These models consist of a network of biochemical reactions representing the metabolic pathways of interest.
Several software packages are available for performing ¹³C-MFA calculations, each with its own set of algorithms and features. Some notable examples include:
13CFLUX2 : A high-performance software suite designed for large-scale and high-throughput ¹³C-MFA applications. It utilizes a specialized language (FluxML) and efficient algorithms to handle complex models and datasets. researchgate.netoup.com
METRAN : Software that facilitates ¹³C-metabolic flux analysis, tracer experiment design, and statistical analysis, based on the Elementary Metabolite Units (EMU) framework. researchgate.netmit.edu
FluxPyt : A free and open-source Python-based software package for stationary ¹³C-MFA data analysis, also based on the EMU framework. nih.gov
INCA : A software tool that supports both steady-state and isotopically non-stationary metabolic flux analysis.
These computational tools take the experimental labeling data and the metabolic network model as input. They then use iterative algorithms to find the set of fluxes that best reproduces the measured isotopic labeling patterns. The output typically includes the estimated flux values for each reaction in the model, along with confidence intervals that indicate the precision of the estimates. researchgate.net
Experimental Design and Optimization for L-PROLINE (13C5) Fluxomics Studies
The quality and reliability of MFA results are highly dependent on the experimental design. Careful planning is required to ensure that the chosen tracer and experimental conditions will provide sufficient information to accurately determine the fluxes of interest. researchgate.net
Key considerations in designing L-PROLINE (13C5) fluxomics studies include:
Choice of Isotopic Tracer : While L-PROLINE (13C5) provides a comprehensive labeling of the proline backbone, other specifically labeled proline isotopologues could be used to probe particular reactions or pathways. The choice of tracer should be guided by the specific metabolic questions being addressed.
Metabolic and Isotopic Steady State : ¹³C-MFA is often performed under the assumption of a metabolic and isotopic steady state. mdpi.com This means that the concentrations of intracellular metabolites are constant, and the isotopic labeling of these metabolites has reached a stable pattern. It is crucial to design experiments, such as time-course studies, to verify that these conditions are met. mdpi.com
Parallel Labeling Experiments : Using multiple, parallel labeling experiments with different tracers can significantly improve the precision and resolvability of metabolic fluxes. researchgate.net For example, one experiment might use ¹³C-labeled proline, while another uses ¹³C-labeled glucose.
Analytical Methods : The choice of analytical method for measuring isotopic labeling (e.g., NMR or mass spectrometry) will influence the type and quality of data obtained. NMR can provide detailed information on positional isotopomers, which can be highly informative for flux analysis. frontiersin.org
A well-designed ¹³C-MFA protocol, incorporating optimized labeling strategies and statistical analysis, can quantify metabolic fluxes with high precision. researchgate.net For instance, a protocol involving parallel cultures with ¹³C-labeled tracers, followed by GC-MS analysis of protein-bound amino acids and other metabolites, has been shown to determine fluxes with a standard deviation of ≤2%. researchgate.net
Table of Computational Software for ¹³C-MFA
| Software | Key Features | Platform | Availability |
| 13CFLUX2 | High-performance, supports large-scale models, uses FluxML language. researchgate.netoup.com | C++, Linux/Unix | Demo version available. researchgate.net |
| METRAN | Based on EMU framework, includes tracer experiment design and statistical analysis. researchgate.netmit.edu | Not specified | Available for licensing. mit.edu |
| FluxPyt | Open-source, based on EMU framework. nih.gov | Python, Cross-platform | Free and open-source. nih.gov |
| INCA | Supports steady-state and non-stationary MFA. | Not specified | Available. |
| OpenFlux | Modeling software for ¹³C-based metabolic flux analysis. | Not specified | Available. |
Data Analysis and Interpretation in L-PROLINE (13C5)-Based MFA
The analysis and interpretation of data from L-PROLINE (13C5)-based Metabolic Flux Analysis (MFA) is a multi-step process that transforms raw analytical measurements into a quantitative map of metabolic fluxes. nih.gov This process relies on sophisticated computational tools and a deep understanding of cellular biochemistry to accurately determine the rates of metabolic reactions within a biological system. proceedings.science13cflux.net
The initial step involves the precise measurement of mass isotopomer distributions (MIDs) of metabolites. researchgate.net When L-PROLINE (13C5) is introduced as a tracer, the five 13C atoms are incorporated into proline and subsequently distributed throughout interconnected metabolic pathways. Analytical techniques, primarily mass spectrometry (MS) coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), are used to determine the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) for various intracellular metabolites. researchgate.netfrontiersin.org For instance, in a study of HL-60 neutrophil-like cells, the M+5 fraction of α-ketoglutarate derived from [U-13C5]proline was measured to track proline's contribution to the TCA cycle. nih.gov
Once the experimental MIDs and extracellular exchange rates (e.g., uptake of proline, secretion of byproducts) are quantified, this data is integrated into a computational metabolic model. nih.govnih.gov This model is a mathematical representation of the cell's metabolic network, encompassing the stoichiometry and carbon atom transitions of all relevant biochemical reactions. frontiersin.org
The core of the data analysis is a parameter estimation problem, typically solved using specialized software packages. proceedings.scienceacs.org These computational tools employ optimization algorithms to minimize the difference between the experimentally measured MIDs and the MIDs predicted by the metabolic model for a given set of metabolic fluxes. nih.gov The goal is to find the flux distribution that provides the best fit to the experimental data. mdpi.com
Several computational platforms are available for 13C-MFA, each with its own set of features and underlying algorithms. acs.orgresearchgate.net Some are designed for steady-state MFA, while others can handle more complex isotopically non-stationary conditions. nih.govvanderbilt.edu The choice of software often depends on the specific experimental design and the complexity of the metabolic network being investigated. acs.org
A crucial aspect of the analysis is the statistical evaluation of the estimated fluxes. This involves determining the goodness-of-fit to ensure that the model accurately represents the experimental data. researchgate.netmdpi.com Furthermore, confidence intervals are calculated for each estimated flux, providing a measure of the precision and reliability of the flux determination. nih.govresearchgate.net A narrow confidence interval indicates a well-determined flux, while a wide interval may suggest that the experimental data is not sufficient to precisely resolve that particular reaction rate. researchgate.net
The interpretation of the resulting flux map provides quantitative insights into the metabolic phenotype of the cell. For example, MFA can reveal the relative activity of competing pathways, such as the contribution of proline-derived carbon to the TCA cycle versus other anaplerotic pathways. nih.govresearchgate.net In a study on human liver tissue, 13C tracing was essential for measuring intracellular fluxes, such as the simultaneous synthesis and catabolism of glucose, which could not be determined from label-free analysis alone. diva-portal.org
The table below presents hypothetical data illustrating the type of information generated during a L-PROLINE (13C5)-based MFA experiment and the subsequent computational analysis.
| Metabolite | Measured Mass Isotopomer Distribution (M+n) | Estimated Flux (Relative to Proline Uptake) | Confidence Interval (95%) |
| Proline | M+5: 99% | 100 | - |
| α-Ketoglutarate | M+5: 15% | 14.5 | [13.8, 15.2] |
| Glutamate (B1630785) | M+5: 12% | 11.8 | [11.1, 12.5] |
| Citrate | M+4: 8% | 7.9 | [7.2, 8.6] |
| Malate | M+4: 5% | 4.8 | [4.1, 5.5] |
Detailed research findings from such analyses can elucidate metabolic reprogramming in various physiological and pathological states. For instance, studies have used 13C-MFA to understand metabolic shifts in cancer cells, where proline metabolism can be significantly altered. nih.govnih.gov By tracing the fate of the 13C atoms from L-PROLINE (13C5), researchers can quantify the flux through pathways involved in cell proliferation, redox homeostasis, and biomass synthesis. nih.gov
Elucidation of Proline Metabolic Pathways and Interconnections Using L Proline 13c5
Characterization of L-Proline Biosynthesis Pathways
L-proline is a proteinogenic amino acid synthesized from glutamate (B1630785) or ornithine. plos.org Isotopic labeling studies utilizing compounds like ¹³C₅-glutamine are instrumental in dissecting the de novo synthesis of proline. nih.gov
The primary precursor for proline biosynthesis is L-glutamate. wikipedia.org The pathway involves the conversion of glutamate to Δ¹-pyrroline-5-carboxylate (P5C), which is then reduced to proline. plos.orgnih.gov Tracer experiments using ¹³C₅-labeled glutamine allow for the direct measurement of its contribution to the proline pool. nih.gov For instance, in MCF10A hRASV12 breast cancer spheroids, the use of ¹³C₅-glutamine demonstrated a significant labeling of the proline pool (M+5), indicating active de novo biosynthesis. nih.gov
The biosynthesis of proline from glutamate involves both carbon and nitrogen from the precursor molecule. When using ¹³C₅,¹⁵N₂-ornithine as a tracer, the resulting proline will incorporate the labeled carbon and nitrogen atoms, providing a clear picture of the metabolic flow from this alternative precursor. nih.gov
The interconnectedness of amino acid metabolic pathways can sometimes lead to "scrambling" of isotopic labels. portlandpress.com For example, arginine can be metabolically converted to proline, which can affect the accuracy of quantitative proteomics studies using labeled arginine. sigmaaldrich.comresearchgate.net This highlights the importance of using specific labeled precursors like L-PROLINE (13C5) to directly study proline metabolism.
Two key enzymes regulate the biosynthesis of proline from glutamate:
Pyrroline-5-carboxylate Synthase (P5CS): This bifunctional enzyme catalyzes the initial, rate-limiting step, converting glutamate to P5C. wikipedia.orgfrontiersin.orgnih.gov P5CS activity is crucial for proline production and has been shown to be a major consumer of glutamine in cancer cells. nih.gov Studies have shown that the expression and activity of P5CS are tightly regulated, particularly in response to stress conditions. frontiersin.orgnih.gov
Pyrroline-5-carboxylate Reductase (PYCR): This enzyme catalyzes the final step, reducing P5C to proline. plos.orgnih.gov Humans have three isoforms of PYCR: PYCR1 and PYCR2, located in the mitochondria, and PYCRL in the cytosol. plos.orgnih.gov Studies in melanoma cells have shown that PYCR1 and PYCR2 are primarily involved in converting glutamate-derived P5C to proline. plos.org
The activity of these enzymes directly impacts the incorporation of labeled precursors into proline. For instance, inhibition of P5CS would lead to a decrease in the M+5 labeled proline fraction when cells are supplied with ¹³C₅-glutamine. nih.gov
Carbon and Nitrogen Flow from Precursors to L-PROLINE (13C5)
Delineation of L-Proline Catabolism Pathways
The degradation of proline is an equally important aspect of its metabolism, providing energy and metabolic intermediates.
Proline catabolism is the reverse of its synthesis, where proline is oxidized back to P5C and subsequently to glutamate. pnas.orgnih.gov By supplying L-PROLINE (13C5) to a system, researchers can trace the labeled carbons as they are incorporated into downstream metabolites. The appearance of ¹³C-labeled glutamate would be a direct indicator of proline catabolism. This process is a key part of the "proline cycle," where the interconversion of proline and P5C is linked to cellular redox balance and energy production. nih.gov
The primary enzyme responsible for initiating proline catabolism is:
Proline Dehydrogenase (PRODH)/Proline Oxidase (POX): This mitochondrial flavoenzyme catalyzes the oxidation of proline to P5C. nih.govpnas.org PRODH/POX is considered a tumor suppressor, as its activity can inhibit cell proliferation and induce apoptosis. pnas.org The expression of PRODH can be suppressed by oncogenes like c-MYC. pnas.org Tracing studies with L-PROLINE (13C5) can quantify the flux through this enzymatic step by measuring the rate of formation of labeled P5C and subsequently labeled glutamate.
The activity of PRODH is a critical control point in proline degradation and its connection to other metabolic pathways.
Metabolic Network Linkages with L-PROLINE (13C5)
L-PROLINE (13C5) is an invaluable tool for metabolic flux analysis (MFA), a technique used to quantify the rates (fluxes) of intracellular metabolic pathways. nih.gov By tracking the distribution of the ¹³C label throughout the metabolic network, researchers can map the connections between proline metabolism and other central metabolic pathways.
For example, the carbon backbone of proline, traced with L-PROLINE (13C5), can be followed into the Tricarboxylic Acid (TCA) cycle via its conversion to glutamate and subsequently α-ketoglutarate. Furthermore, the interconversion of proline with arginine and ornithine can also be quantitatively assessed. nih.govnih.gov In Staphylococcus aureus, for instance, nuclear magnetic resonance studies with ¹³C₅-proline demonstrated its conversion to arginine. nih.gov
Data from L-PROLINE (13C5) tracing experiments can be integrated into comprehensive metabolic models to provide a systems-level understanding of cellular metabolism. nih.gov These models can reveal how proline metabolism is rewired in different physiological and pathological states, such as cancer. pnas.orgresearchgate.net
Table of Research Findings:
Table of Compound Names:
Interplay of L-PROLINE (13C5) with Glutamine and Glutamate Metabolism
Proline, glutamine, and glutamate are metabolically interconvertible, and L-PROLINE (13C5) tracing has been instrumental in elucidating the dynamics of this interplay. The catabolism of proline initiates its conversion to glutamate, which can then be further metabolized.
Studies utilizing L-PROLINE (13C5) have demonstrated that the carbon skeleton of proline can be a significant source for the synthesis of glutamate. jianhaidulab.combiorxiv.org For instance, in human retinal pigment epithelial (RPE) cells, tracing with [U-13C]proline showed that the 13C label was incorporated into glutamate, indicating a direct conversion. jianhaidulab.com This conversion is a key intersection point, linking proline catabolism to the broader amino acid and energy metabolism of the cell.
The relationship is bidirectional; glutamine-derived glutamate can also serve as a precursor for proline synthesis. nih.govnih.govfrontiersin.org Isotope tracing with 13C-labeled glutamine has shown the flux from glutamine to proline in various cell types, including cancer cells where this pathway can be particularly active. frontiersin.orgnih.gov The relative direction and rate of these conversions are highly dependent on the cell type, its metabolic state, and the availability of nutrients. For example, under conditions of glutamine restriction, some cancer cells have been shown to decrease proline synthesis from glutamate to conserve this crucial metabolite for other essential functions. nih.govnih.govresearchgate.net
The table below summarizes findings from a study on human lung fibroblasts, illustrating the metabolic fate of glutamine, a key precursor in the proline-glutamate axis.
Table 1: Metabolic Fate of 13C5-Glutamine in Human Lung Fibroblasts
| Metabolite | Labeling from 13C5-Glutamine | Metabolic Pathway Implication |
|---|---|---|
| Glutamate | High | Direct conversion from glutamine. portlandpress.com |
| Proline | Present | Synthesis from glutamate. portlandpress.com |
| Ornithine | Present | Derived from glutamate-derived P5C via the reverse OAT reaction. portlandpress.com |
Contributions of L-PROLINE (13C5) to the Tricarboxylic Acid (TCA) Cycle and Anaplerosis
The catabolism of proline via glutamate leads directly to the Tricarboxylic Acid (TCA) cycle, a central hub of cellular energy metabolism. Glutamate is converted to α-ketoglutarate (α-KG), a key intermediate of the TCA cycle. By tracing with L-PROLINE (13C5), researchers can quantify the contribution of proline to the pool of TCA cycle intermediates, a process known as anaplerosis.
When L-PROLINE (13C5) is metabolized, the resulting M+5 labeled α-KG enters the TCA cycle. In the oxidative direction of the cycle, one carbon is lost, leading to the formation of M+4 labeled intermediates such as fumarate, malate, and citrate. jianhaidulab.comuw.edu The detection of these labeled metabolites provides direct evidence of proline's role as an anaplerotic substrate.
Studies in various systems have highlighted the significance of this contribution. For example, in retinal pigment epithelial cells, L-PROLINE (13C5) was shown to be catabolized into various TCA cycle intermediates, with the labeling patterns indicating multiple turns of the cycle. uw.edu This demonstrates that proline can be a substantial fuel source for mitochondrial respiration.
The table below illustrates the labeling pattern of TCA cycle intermediates from [13C]proline in a study on retinal pigment epithelial cells.
Table 2: Labeling of TCA Cycle Intermediates from [13C]proline
| TCA Cycle Intermediate | Observed Isotopologue | Interpretation |
|---|---|---|
| α-ketoglutarate | M+5 | Direct product of glutamate derived from proline. uw.edu |
| Citrate | M+4, M+5 | M+4 from oxidative TCA cycle; M+5 from reductive carboxylation. jianhaidulab.com |
| Malate | M+4 | Product of the oxidative TCA cycle. uw.edu |
| Fumarate | M+4 | Product of the oxidative TCA cycle. researchgate.net |
Relationship of L-PROLINE (13C5) with Arginine and Ornithine Metabolic Cycles
The metabolic pathways of proline, arginine, and ornithine are interconnected, forming a cycle that plays a crucial role in nitrogen metabolism and the synthesis of various bioactive molecules. wikipedia.org L-PROLINE (13C5) tracing has been pivotal in dissecting these connections.
Proline can be converted to ornithine via pyrroline-5-carboxylate (P5C). wikipedia.org Ornithine is a central metabolite that can be further converted to citrulline and subsequently to arginine. physiology.orgresearchgate.net Isotope tracing studies in neonatal piglets and adult humans using labeled proline have demonstrated the synthesis of arginine from proline, establishing proline as a dietary precursor for arginine. physiology.orgresearchgate.net
Conversely, arginine can be catabolized to ornithine, which can then be converted back to proline. portlandpress.combiorxiv.org The use of L-PROLINE (13C5) in conjunction with other labeled amino acids like labeled arginine and ornithine allows for a comprehensive analysis of the flux through these bidirectional pathways. physiology.org For instance, a study in neonatal piglets showed that while proline was converted to ornithine, a significant portion of this ornithine was metabolized through pathways other than arginine synthesis, highlighting the complex regulation of this metabolic node. physiology.org
The table below presents findings from a multi-tracer study in neonatal piglets, indicating the conversion rates between proline, ornithine, and citrulline.
Table 3: Amino Acid Conversion Rates in Neonatal Piglets
| Conversion | Dietary Condition | Key Finding |
|---|---|---|
| Proline to Citrulline | Arginine-deficient | Rate was greater in piglets on an arginine-deficient diet. physiology.org |
| Ornithine to Proline | Arginine-supplemented | Rate was higher in piglets receiving an arginine-supplemented diet. physiology.org |
| Proline to Arginine | Both | Demonstrated the role of proline as an arginine precursor. physiology.org |
De Novo Metabolite Discovery Through L-PROLINE (13C5) Tracing
Untargeted metabolomics coupled with stable isotope tracing using compounds like L-PROLINE (13C5) offers a powerful approach for the discovery of novel metabolites and metabolic pathways. nih.govdiva-portal.org By introducing a 13C-labeled precursor, researchers can screen for all downstream metabolites that incorporate the label, potentially identifying previously uncharacterized molecules.
This hypothesis-free discovery method involves culturing cells or organisms in the presence of L-PROLINE (13C5) and then using high-resolution mass spectrometry to detect all 13C-labeled ions in cellular extracts. nih.gov The presence of a 13C5-labeled ion with a specific mass-to-charge ratio can indicate a novel metabolite derived from proline.
While direct examples of novel metabolite discovery using solely L-PROLINE (13C5) are specific to particular research contexts, the general principle is well-established. For instance, a "deep labeling" approach, where cells are cultured in a medium with multiple 13C-labeled precursors (including proline), has led to the identification of novel endogenous metabolites. nih.gov This strategy allows for the systematic mapping of metabolic networks and can reveal unexpected metabolic activities. nih.govdiva-portal.org This powerful technique holds the potential to expand our understanding of cellular metabolism and its role in health and disease.
L Proline 13c5 in the Investigation of Cellular and Molecular Regulatory Mechanisms
Proline Metabolism in Cellular Proliferation and Growth Modulation
Proline metabolism is intricately linked to cellular proliferation and the modulation of cell growth. Cancer cells, in particular, exhibit a reprogrammed metabolism to sustain their rapid proliferation, and increasing evidence points to a critical role for non-essential amino acids like proline in this process. frontiersin.orgnih.gov The synthesis and degradation of proline are connected to pathways that regulate energy, redox balance, and the production of building blocks necessary for cell growth. frontiersin.org
The oncogenic transcription factor c-MYC is a key regulator of cellular metabolism, promoting the uptake and utilization of nutrients to fuel cancer cell growth. nih.govpnas.org C-MYC has been shown to directly influence proline metabolism by modulating the expression of key enzymes. nih.govpnas.orgmdpi.com
Specifically, c-MYC upregulates the expression of enzymes involved in proline biosynthesis from glutamine, including Pyrroline-5-Carboxylate (P5C) Synthase (P5CS) and P5C Reductase 1 (PYCR1). nih.govpnas.orgfrontiersin.org This enhanced proline synthesis from glutamine is a critical aspect of the metabolic reprogramming induced by c-MYC. nih.govpnas.org Conversely, c-MYC often suppresses the expression of Proline Dehydrogenase (PRODH), also known as Proline Oxidase (POX), the first enzyme in proline catabolism. nih.govpnas.org This dual regulation—promoting synthesis while inhibiting degradation—leads to an accumulation of intracellular proline, which supports the proliferative and metabolic demands of cancer cells. nih.govpnas.org The suppression of PRODH, a known mitochondrial tumor suppressor that can induce apoptosis, is particularly important for MYC-mediated cellular proliferation. nih.govpnas.org
The significance of this c-MYC-driven regulation is highlighted by findings that the growth inhibition observed in the absence of c-MYC can be partially reversed by knocking down PRODH. nih.govpnas.org This indicates that the suppression of proline catabolism is a crucial component of c-MYC's oncogenic function. nih.govpnas.org Furthermore, the PI3K signaling pathway, another major oncogenic pathway, also increases the expression of proline biosynthesis enzymes in certain cancers, such as luminal B breast cancer. frontiersin.orgjianhaidulab.com
Table 1: Regulation of Proline Metabolic Enzymes by c-MYC
| Enzyme | Metabolic Pathway | Regulation by c-MYC | Consequence for Cancer Cells |
| P5CS (ALDH18A1) | Proline Biosynthesis | Upregulation nih.govpnas.orgfrontiersin.org | Increased proline synthesis to support growth. aacrjournals.org |
| PYCR1 | Proline Biosynthesis | Upregulation nih.govpnas.orgfrontiersin.org | Increased proline synthesis for proliferation and survival. plos.org |
| PRODH (POX) | Proline Catabolism | Downregulation nih.govpnas.org | Decreased apoptosis and enhanced proliferation. nih.govpnas.org |
| Glutaminase (GLS) | Glutamine Catabolism | Upregulation nih.govpnas.org | Increased glutamate (B1630785) availability for proline synthesis. nih.govpnas.org |
This table summarizes the regulatory effects of the c-MYC oncogene on key enzymes involved in proline metabolism and the resulting impact on cancer cell biology.
In cancer research, L-PROLINE (13C5) has been used to confirm the increased synthesis of proline from glutamine in cancer cells. For instance, studies using ¹³C-labeled glutamine have directly demonstrated the MYC-induced biosynthesis of proline, highlighting the metabolic link between these two amino acids in cancer. nih.govpnas.org Tracing experiments have also revealed that cancer-associated fibroblasts (CAFs) in the tumor microenvironment synthesize proline from glutamine to produce collagen, which in turn promotes tumor growth and metastasis. biorxiv.orgnih.gov
Furthermore, L-PROLINE (13C5) tracing helps to investigate the role of proline metabolism in the context of specific cellular conditions, such as detachment from the extracellular matrix. Studies have shown that when cancer cells lose attachment, they maintain proline synthesis while reducing the synthesis of other amino acids. nih.gov This leads to an accumulation and secretion of proline, which can then be utilized by other cells in the tumor microenvironment, such as macrophages. nih.gov
Table 2: Applications of L-PROLINE (13C5) Tracing in Disease Research
| Research Area | Key Finding | Significance |
| Cancer Metabolism | Confirmed increased proline synthesis from glutamine driven by oncogenes like c-MYC. nih.govnih.govpnas.org | Elucidates a key metabolic rewiring in cancer, offering potential therapeutic targets. researchgate.net |
| Tumor Microenvironment | Revealed that cancer-associated fibroblasts use glutamine-derived proline for collagen synthesis, promoting tumor progression. biorxiv.orgnih.gov | Highlights the metabolic interplay between cancer cells and stromal cells. biorxiv.orgnih.gov |
| Metastasis | Showed that detached cancer cells maintain proline synthesis and secrete proline, which can be used by other cells. nih.gov | Suggests a role for proline metabolism in supporting cancer cell survival during metastasis. nih.gov |
| Inborn Errors of Metabolism | Used to study the metabolic fate of proline and its precursors in neonatal models. physiology.org | Provides insights into the pathophysiology of metabolic disorders and potential dietary interventions. physiology.org |
This table provides examples of how L-PROLINE (13C5) tracing is applied to investigate the role of proline metabolism in different disease contexts.
Oncogene-Mediated Regulation of Proline Metabolic Enzymes (e.g., c-MYC)
Proline Metabolism in Cellular Stress Response Mechanisms
Proline metabolism plays a multifaceted role in how cells respond to various stressors, including oxidative stress and nutrient deprivation. nih.govnih.gov The interconversion of proline and its precursor, P5C, is central to maintaining cellular homeostasis under adverse conditions. creative-proteomics.com
Proline metabolism is intricately linked to the regulation of cellular redox balance and the generation of reactive oxygen species (ROS). nih.govcreative-proteomics.com The catabolism of proline, initiated by the mitochondrial enzyme PRODH, involves the transfer of electrons to the electron transport chain, which can lead to the production of ROS. frontiersin.orgnih.gov This PRODH-dependent ROS generation can act as a signaling mechanism to induce cellular responses such as apoptosis or senescence, which can function as a tumor-suppressive mechanism. nih.govjianhaidulab.comresearchgate.net
Conversely, proline itself can act as a ROS scavenger, protecting cells from oxidative damage. nih.govfrontiersin.org The synthesis of proline from glutamate consumes reducing equivalents in the form of NADPH, which can help to mitigate oxidative stress. nih.gov Furthermore, proline accumulation is a common response to oxidative stress in various organisms, where it helps to stabilize proteins and scavenge free radicals. nih.govscienceopen.com
The use of L-PROLINE (13C5) allows researchers to dissect these dual roles of proline metabolism in redox homeostasis. By tracing the flux of labeled proline, it is possible to quantify its catabolism and contribution to ROS production versus its synthesis and role in antioxidant defense. For instance, studies have shown that proline catabolism can generate hydrogen peroxide, which in turn can induce the expression of antioxidant enzymes like catalase, creating a pre-adaptive state that enhances stress tolerance. asm.org In porcine trophectoderm cells, proline supplementation was found to reduce ROS levels and enhance the concentration of the antioxidant glutathione (B108866) (GSH). semanticscholar.orgnih.gov
The Integrated Stress Response (ISR) is a central signaling network that cells activate to cope with a variety of stresses, including amino acid deprivation, endoplasmic reticulum (ER) stress, and viral infection. A key event in the ISR is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a general inhibition of protein synthesis and the preferential translation of stress-responsive mRNAs, such as that of the transcription factor ATF4. biorxiv.orgbiorxiv.org
Proline metabolism is closely intertwined with the ISR. For example, amino acid starvation, a potent activator of the ISR, can be sensed through the availability of proline. biorxiv.orgbiorxiv.orgresearchgate.net The inhibition of the glutamyl-prolyl-tRNA synthetase (EPRS) by the compound halofuginone (B1684669) mimics proline deprivation and robustly activates the GCN2 branch of the ISR. embopress.org This activation can be rescued by proline supplementation, confirming the specific role of proline availability in ISR signaling. embopress.org
Recent research using models of cell competition has shown that cells with mitochondrial dysfunction activate the ISR due to amino acid deprivation. biorxiv.orgbiorxiv.orgresearchgate.net In this context, the availability of extracellular L-proline plays a critical role. Increased uptake of L-proline by these dysfunctional cells leads to the repression of the pro-survival ISR, ultimately resulting in their elimination. biorxiv.orgbiorxiv.org This highlights how proline metabolism can modulate the ISR to influence cell fate decisions in a competitive microenvironment. biorxiv.orgbiorxiv.org Furthermore, disruption of the TCA cycle can also trigger an ATF4-dependent ISR to manage redox and amino acid stress, where the response includes alterations in proline levels. elifesciences.org
Role of L-PROLINE (13C5) in Redox Homeostasis and Reactive Oxygen Species (ROS) Generation
Proline Metabolism in Cell Fate Determination and Differentiation
Emerging evidence indicates that proline metabolism is not just a housekeeping function but also an active regulator of cell fate and differentiation, particularly in the context of embryonic stem cells (ESCs). nih.govmdpi.com The availability and metabolism of proline can influence the epigenetic landscape and signaling pathways that govern pluripotency and lineage commitment. nih.govwjgnet.com
An imbalance in proline metabolism can shift mouse ESCs from a naïve state to an intermediate state of pluripotency. nih.govmdpi.com This transition is associated with significant changes in the transcriptome, metabolome, and epigenome. nih.govmdpi.com Specifically, L-proline can induce an embryonic-stem-cell-to-mesenchymal-like transition (esMT), which is accompanied by a genome-wide remodeling of histone methylation marks, such as H3K9 and H3K36. nih.gov This suggests that proline, potentially derived from the remodeling of the extracellular matrix, can act as a microenvironmental signal to control stem cell behavior. nih.gov
Furthermore, proline metabolism has been implicated in the differentiation of ESCs towards specific lineages. For example, L-proline has been shown to induce the differentiation of murine ESCs towards an ectodermal fate. researchgate.net The mechanism appears to involve the modulation of key developmental signaling pathways and epigenetic modifications. nih.govnih.gov L-proline availability can influence DNA and histone methylation, which are crucial for the regulation of gene expression during differentiation. wjgnet.com These findings underscore the role of metabolites like proline as key mediators that link cellular metabolism to the epigenetic control of cell fate. nih.gov
L-PROLINE (13C5) Studies in Cell Competition Phenomena
Cell competition is a quality control mechanism that eliminates less-fit "loser" cells from a population, ensuring tissue and organismal health. Recent studies have employed L-PROLINE (13C5) to unravel the metabolic underpinnings of this process, particularly during the onset of pluripotent stem cell differentiation. biorxiv.org
Research has shown that during early mouse development, a significant portion of embryonic cells are eliminated through cell competition. biorxiv.org These "loser" cells are often characterized by mitochondrial dysfunction, which triggers amino acid deprivation and activates the Integrated Stress Response (ISR), a crucial survival pathway. biorxiv.orgresearchgate.net The transcription factor ATF4 is a key mediator of the ISR. biorxiv.org
To investigate the role of proline in this competitive environment, researchers cultured different cell populations in a medium deficient in standard L-proline but supplemented with L-PROLINE (13C5). biorxiv.orgbiorxiv.org This experimental setup allowed for the precise tracking of proline uptake from the environment versus its de novo synthesis. The key findings from these tracer experiments revealed that:
In a competitive co-culture, "winner" cells induce an increased uptake of extracellular L-proline by the "loser" cells. biorxiv.orgresearchgate.net
This forced uptake of proline in loser cells leads to the repression of the ISR pathway, evidenced by the downregulation of key ISR proteins like p-eIF2α, ATF4, and CHOP. biorxiv.orgbiorxiv.org
The subsequent downregulation of the pro-survival ISR pathway ultimately drives the elimination of these dysfunctional loser cells. biorxiv.orgbiorxiv.orgresearchgate.net
These studies suggest that cell competition acts as a nutrient-sensing mechanism. It spares dysfunctional cells in nutrient-poor conditions where the ISR is active but eliminates them when amino acids like proline are abundant. biorxiv.orgresearchgate.net The use of L-PROLINE (13C5) was instrumental in demonstrating that the availability and uptake of extracellular proline is a critical determinant in the outcome of cell competition. biorxiv.org
Table 1: Key Research Findings in L-PROLINE (13C5) Cell Competition Studies
| Finding | Experimental Context | Implication | Reference |
|---|---|---|---|
| Increased L-Proline Uptake in "Loser" Cells | Co-culture of "winner" and "loser" (mitochondrially dysfunctional) mouse embryonic stem cells with L-PROLINE (13C5) tracer. | Winner cells manipulate the metabolic environment to the detriment of loser cells. | biorxiv.org, researchgate.net |
| ISR Repression by L-Proline | Treatment of differentiating stem cells with excess L-proline leads to downregulation of ATF4, p-eIF2α, and CHOP. | L-proline acts as a signaling molecule that suppresses the pro-survival ISR pathway. | biorxiv.org, biorxiv.org |
| Cell Elimination Driven by L-Proline Uptake | In co-culture, loser cells are eliminated, which correlates with ISR repression. This elimination is rescued in L-proline-deficient media. | Extracellular L-proline availability is a key factor that determines the fate of less-fit cells during competition. | biorxiv.org, researchgate.net, biorxiv.org |
Metabolic Rewiring During Cellular Differentiation Monitored by L-PROLINE (13C5)
Cellular differentiation is a process of profound change, requiring significant alterations in metabolic pathways to meet new structural and functional demands. L-PROLINE (13C5) is a valuable tool for monitoring this metabolic rewiring in real-time. By tracing the flux of the 13C label from proline into various metabolic networks, researchers can quantify shifts in pathway activity.
One study utilized 13C-metabolic flux analysis to investigate the metabolic changes in the human cell line HL-60 as it differentiated into neutrophil-like cells. nih.gov The cells were cultured in a medium where standard proline was replaced with [U–13C5]proline. The analysis revealed that as the cells differentiated and were subsequently activated, the catabolism of proline into the Tricarboxylic Acid (TCA) cycle intermediate α-ketoglutarate (aKG) increased significantly. nih.gov
The fractional labeling of aKG from [U–13C5]proline was minimal in undifferentiated HL-60 cells (0.1%) but rose to 1.5% in differentiated cells and further to 3.2% upon immune stimulation, indicating a clear metabolic shift towards using proline as a fuel source for the TCA cycle during neutrophil differentiation and activation. nih.gov
Table 2: Proline Contribution to TCA Cycle During Neutrophil-like Differentiation
| Cell State | L-PROLINE (13C5) Source | % Fractional Labeling of α-ketoglutarate (M+5) | Reference |
|---|---|---|---|
| Undifferentiated HL-60 | [U–13C5]proline | 0.1% | nih.gov |
| Differentiated HL-60 | [U–13C5]proline | 1.5% | nih.gov |
| LPS-activated Differentiated HL-60 | [U–13C5]proline | 3.2% | nih.gov |
This demonstrates a specific metabolic rewiring where differentiating cells enhance their capacity to utilize proline. This enhanced proline metabolism can support various cellular needs, including bioenergetics and the synthesis of biomass, such as collagen, a proline-rich protein crucial for the extracellular matrix. researchgate.net
Transcriptional and Post-Transcriptional Control of L-PROLINE (13C5) Metabolic Pathways
The metabolic pathways traced by L-PROLINE (13C5) are under tight transcriptional and post-transcriptional control, ensuring that proline synthesis and catabolism are balanced with cellular needs.
Transcriptional Control: Key transcription factors regulate the expression of enzymes in the proline metabolic network. The oncogenic transcription factor c-MYC, for example, has been shown to reprogram proline metabolism to support cell proliferation. pnas.org Studies in P493 cells demonstrated that c-MYC robustly increases the expression of enzymes involved in proline biosynthesis from glutamine, such as Pyrroline-5-Carboxylate Synthetase (P5CS) and Pyrroline-5-Carboxylate Reductase (PYCR1). pnas.orgnih.gov Conversely, c-MYC decreases the expression of enzymes that catabolize proline back to glutamine, including Proline Dehydrogenase (PRODH/POX). pnas.org This coordinated transcriptional program effectively shunts glutamine towards proline synthesis, a pathway that can be directly traced using 13C5-labeled glutamine to monitor the production of 13C5-labeled proline. pnas.orgnih.gov
Another critical transcription factor is ATF4, the master regulator of the ISR. rockefeller.edu As seen in cell competition studies, ATF4 activity is linked to proline availability. biorxiv.org Transcriptional profiling has shown that ATF4 can regulate the expression of genes involved in proline biosynthesis and transport. biorxiv.org This creates a feedback loop where proline levels influence the activity of a transcription factor that, in turn, controls proline metabolism.
Post-Transcriptional Control: Beyond transcription, the regulation of proline metabolism also occurs at the post-transcriptional level. This can involve small non-coding RNAs (sRNAs) that bind to target messenger RNAs (mRNAs) to inhibit their translation or promote their degradation. asm.org In the bacterium Neisseria gonorrhoeae, sibling sRNAs have been shown to negatively regulate genes involved in the TCA cycle. asm.orgbiorxiv.org The metabolic impact of this regulation was confirmed using [U-13C5]L-proline to trace carbon fluxes, demonstrating how post-transcriptional events can directly alter the flow of metabolites through central metabolic pathways. asm.org While these specific sRNAs are from a bacterial system, the principle of post-transcriptional regulation of metabolic enzyme expression is a conserved mechanism in higher organisms as well.
This multi-layered regulation ensures that proline metabolism is exquisitely tuned to the cell's state, responding to oncogenic signals, nutrient availability, and cellular stress. L-PROLINE (13C5) serves as an indispensable tracer for dissecting the functional consequences of these regulatory events on metabolic fluxes.
Applications of L Proline 13c5 in Protein and Peptide Research
Quantitative Proteomics Strategies Utilizing L-PROLINE (13C5)
The precise mass difference between L-proline and L-proline (13C5) allows for accurate quantification of proteins and peptides in complex mixtures. This has led to its widespread use in various quantitative proteomics techniques.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) with L-PROLINE (13C5)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique used for quantitative proteomics. nih.gov In this method, two populations of cells are cultured in media containing either the normal "light" amino acids or "heavy" isotope-labeled amino acids. nih.gov For proline-focused studies, one cell population is grown in a medium containing standard L-proline, while the other is cultured with L-proline (13C5). medchemexpress.com
Over several cell divisions, these amino acids are incorporated into the cellular proteins. nih.gov When the protein lysates from the two cell populations are mixed, the mass spectrometer can distinguish between the light and heavy proline-containing peptides based on their mass difference. oup.com The ratio of the signal intensities of the heavy to light peptides provides a precise relative quantification of the proteins between the two samples.
A notable challenge in some SILAC experiments is the metabolic conversion of arginine to proline, which can lead to inaccuracies in quantification. nih.govnih.gov However, supplementing the SILAC medium with L-proline can prevent this conversion, ensuring the fidelity of the quantitative data. nih.gov
Mass Spectrometry-Based Protein Quantification Using L-PROLINE (13C5)-Labeled Peptides
L-proline (13C5) is also crucial for absolute protein quantification using mass spectrometry. cpcscientific.com In this approach, chemically synthesized peptides containing L-proline (13C5) are used as internal standards. cpcscientific.comisotope.com This method, often referred to as the Absolute Quantification (AQUA) strategy, allows for the determination of the exact amount of a specific protein in a biological sample. cpcscientific.com
A known quantity of the heavy labeled peptide, which mirrors a target peptide sequence from the protein of interest, is spiked into the sample. cpcscientific.com Following proteolytic digestion, the sample is analyzed by mass spectrometry. d-nb.info The signal intensity ratio of the endogenous (light) peptide to the spiked-in (heavy) standard allows for the precise calculation of the absolute concentration of the target protein. cpcscientific.com
Structural and Functional Investigations of L-PROLINE (13C5)-Containing Proteins
The incorporation of L-proline (13C5) into proteins also opens avenues for in-depth structural and functional studies, particularly for proline-rich proteins like collagen.
Studies on Collagen and Hydroxyproline (B1673980) Formation Using L-PROLINE (13C5)
Collagen is the most abundant protein in mammals and is characterized by its high content of proline and its post-translationally modified form, hydroxyproline. isotope.comresearchgate.net The hydroxylation of proline is a critical step for the stability of the collagen triple helix. researchgate.net
By using L-proline (13C5) as a tracer, researchers can monitor the synthesis and metabolism of collagen. mdpi.comacs.org When cells are cultured with L-proline (13C5), it is incorporated into newly synthesized collagen and subsequently hydroxylated to form 4-hydroxy-L-proline (13C5). acs.org Mass spectrometry can then be used to differentiate and quantify the labeled proline and hydroxyproline, providing insights into the rates of collagen synthesis and proline hydroxylation. acs.orgnih.gov
| Precursor Amino Acid | Labeled Product | Key Application |
| L-proline (13C5) | 4-hydroxy-L-proline (13C5) | Tracing collagen synthesis and metabolism acs.orgnih.gov |
Protein Conformation and Dynamics Analysis with L-PROLINE (13C5) Isotopic Enrichment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the three-dimensional structure and dynamics of proteins in solution. nih.govnih.gov The incorporation of stable isotopes like 13C is often necessary to resolve the complex spectra of large biomolecules. cpcscientific.comisotope.com
Enriching proteins with L-proline (13C5) significantly enhances the NMR signal, allowing for detailed analysis of proline-containing regions. isotope.com The chemical shifts of the carbon atoms in the proline ring are sensitive to the local protein conformation, including the cis-trans isomerization of the peptide bond preceding proline residues. nih.govresearchgate.net This isomerization is a key conformational switch that can influence protein folding and function.
Specialized NMR experiments on L-proline (13C5)-labeled proteins can provide valuable information on:
The local conformation of the protein backbone. nih.gov
The dynamics of the proline ring. nih.gov
The kinetics and thermodynamics of cis-trans isomerization. researchgate.net
| Isotope | Analytical Technique | Key Insights |
| 13C | NMR Spectroscopy | Protein structure, dynamics, and folding isotope.comnih.gov |
Future Directions and Emerging Research Avenues for L Proline 13c5
Multi-Omics Integration with L-PROLINE (13C5) Tracing Data
The integration of data from stable isotope tracing with other large-scale 'omics' datasets (genomics, transcriptomics, proteomics, and lipidomics) represents a powerful approach to unraveling complex biological systems. By combining L-PROLINE (13C5) tracing with these multi-omics approaches, researchers can move beyond mapping metabolic pathways to understanding their regulation and functional consequences at a systems level. nih.gov
Future research will focus on creating more comprehensive biological narratives. For instance, a study investigating glucocorticoid response integrated data from gene expression in peripheral blood mononuclear cells, adipose tissue, circulating microRNAs, and serum metabolites to identify robust biomarkers. elifesciences.org In such studies, L-PROLINE (13C5) can be used to trace the flux of proline into specific metabolic pathways under different conditions, and this flux data can then be correlated with changes in gene and protein expression that govern that flux. This integrated approach provides increased robustness over analyzing individual 'omic datasets alone. elifesciences.org
One emerging application is in the study of disease mechanisms. In a study using a stem cell-derived model of multiple sclerosis, researchers performed a multi-omics characterization that included proteomics, metabolomics, and lipidomics, integrated with stable isotope tracing. biorxiv.org This allowed them to link metabolic alterations, which could be tracked using tracers like L-PROLINE (13C5), to the cellular secretory phenotype. biorxiv.org This type of multi-omics factor analysis (MOFA) can identify latent factors that connect different biological layers, such as linking changes in the lipidome to the secretome. biorxiv.org
Advanced data analysis services are becoming crucial for these integrative studies, offering custom analyses that include pathway analysis and multi-omic data integration to make sense of these complex datasets. mdanderson.org The development of hypernetworks and other advanced computational tools will further facilitate the integration of 'omic data, allowing for the compression of high-dimensional relationships into single metrics of similarity and the definition of strongly associated biological elements. elifesciences.org
| Research Area | Omics Data Types | L-PROLINE (13C5) Application | Potential Outcome |
| Disease Biomarker Discovery | Genomics, Transcriptomics, Metabolomics | Tracing proline flux in response to stimuli (e.g., glucocorticoids) | Identification of robust, multi-layered biomarkers of drug action or disease state. elifesciences.org |
| Neurological Disease Modeling | Proteomics, Secretomics, Lipidomics, Metabolomics | Quantifying metabolic alterations in patient-derived stem cells | Uncovering mechanistic links between metabolic dysfunction and disease phenotype. biorxiv.org |
| Cancer Metabolism | Transcriptomics, Proteomics, Metabolomics | Mapping proline pathway rewiring in cancer cells | Identifying novel therapeutic targets within the proline metabolic axis. researchgate.net |
Development of Advanced Computational Models for L-PROLINE (13C5) Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) using stable isotopes like L-PROLINE (13C5) is a cornerstone technique for quantifying the rates of metabolic reactions within a cell. nih.gov The future of this field lies in the development of more sophisticated and comprehensive computational models that can interpret the complex labeling patterns generated in tracing experiments.
Current 13C-MFA approaches involve developing atom-level metabolic network models that cover central metabolic pathways. nih.gov These models are then fitted to datasets of measured mass isotopomer distributions and extracellular fluxes to estimate intracellular pathway activity. nih.gov For example, in a study of human liver tissue, a model of carbohydrate and amino acid metabolism was used to quantify fluxes, achieving a statistically acceptable fit to 151 measured mass isotopomers and fluxes. nih.gov
The next generation of computational models will aim to be more dynamic and encompass a wider range of metabolic pathways. Systems biology approaches are being developed to integrate multiple layers of data, including transcriptomics and proteomics, directly into metabolic models to simulate emergent metabolic phenotypes. ub.edu This allows for the prediction of genome-scale flux maps. ub.edu
Furthermore, research is focused on improving the accuracy and scope of these models for specific cell types and conditions. In a study on neutrophil-like cells, a metabolic model was specifically modified to account for the assimilation of non-essential amino acids and the breakdown of macromolecules, which was necessary to achieve statistically acceptable results. nih.gov This highlights the need for context-specific models. The development of new software and algorithms, such as mfapy and r2MTA, continues to advance the capabilities of 13C-MFA, enabling more robust and accurate flux estimations. ub.edunih.gov
| Model Feature | Description | Impact on L-PROLINE (13C5) Research |
| Genome-Scale Models | Incorporate thousands of reactions, representing the entire metabolic network of an organism. | Allows for a holistic view of how proline metabolism, traced by L-PROLINE (13C5), interacts with all other cellular metabolic pathways. ub.edu |
| Dynamic MFA | Models metabolic changes over time, rather than assuming a steady state. | Enables the study of transient metabolic responses and adaptations where proline metabolism plays a key role. |
| Integrated Models | Combine flux data with transcriptomic, proteomic, and other 'omic data. | Provides a mechanistic understanding of how metabolic fluxes, including those of proline, are regulated at the genetic and protein levels. ub.edu |
| Tissue- and Cell-Specific Models | Tailored to the unique metabolic characteristics of a specific biological context (e.g., liver, neutrophils). | Increases the accuracy and relevance of flux calculations for understanding the specific roles of proline in different tissues and cells. nih.govnih.gov |
Novel Biosynthetic and Biotechnological Applications of L-PROLINE (13C5)
L-proline and its derivatives are valuable compounds with numerous applications in the pharmaceutical and chemical industries. wikipedia.orgnih.gov L-PROLINE (13C5) serves as a critical analytical tool in the development and optimization of biosynthetic and biotechnological processes for producing these compounds.
One major area of research is the metabolic engineering of microorganisms to produce valuable chemicals. For example, trans-4-hydroxy-l-proline (t4Hyp), a crucial chiral building block for pharmaceuticals, is increasingly produced via microbial fermentation to avoid the environmentally harmful process of acid hydrolysis of collagen. nih.gov In these engineered microbes, such as Escherichia coli and Corynebacterium glutamicum, L-PROLINE (13C5) can be used to trace the efficiency of the conversion of proline to t4Hyp. nih.gov It can also help identify metabolic bottlenecks and quantify the flux of carbon through competing pathways, guiding further engineering efforts.
L-proline itself is used as a bifunctional organocatalyst in a variety of asymmetric organic reactions, including aldol (B89426) condensations and Mannich reactions. chemicalbook.com The unique, rigid structure of proline makes it an effective catalyst for creating specific stereoisomers of chemical compounds. chemicalbook.com L-PROLINE (13C5) can be employed in mechanistic studies to understand the catalytic cycle and the fate of the catalyst during the reaction.
Furthermore, L-proline is utilized in various biotechnological applications as an osmoprotectant and a supplement in plant tissue culture to enhance growth and stress tolerance. wikipedia.org L-PROLINE (13C5) tracing can elucidate the metabolic pathways through which proline confers these protective effects, potentially leading to the development of more stress-resistant crops and more efficient cell culture media.
| Application Area | Specific Use | Role of L-PROLINE (13C5) |
| Metabolic Engineering | Production of trans-4-hydroxy-l-proline in E. coli | Tracing pathway efficiency, identifying bottlenecks, and quantifying flux to optimize production strains. nih.gov |
| Organocatalysis | Asymmetric aldol and Mannich reactions | Mechanistic studies to track the catalyst's role and stability throughout the chemical reaction. chemicalbook.com |
| Plant Biotechnology | Supplement in tissue culture media | Investigating the metabolic basis of proline-induced stress tolerance in plants. wikipedia.org |
| Pharmaceuticals | Synthesis of chiral drug intermediates | Validating and optimizing synthetic routes that use proline as a starting material or catalyst. mdpi.com |
Expansion of L-PROLINE (13C5) Research to Diverse Biological Systems and Organisms
While much metabolic research has focused on common model organisms and human cell lines, the future will see the expansion of L-PROLINE (13C5)-based studies into a wider array of biological systems. This will provide crucial insights into the unique metabolic adaptations of different organisms and their roles in health and disease.
Research is already extending to pathogenic organisms. In Trypanosoma cruzi, the parasite that causes Chagas disease, L-proline is essential for energy production, differentiation, and host cell infection. frontiersin.org Targeting proline uptake is being explored as a new anti-chagas drug strategy. frontiersin.org L-PROLINE (13C5) is an ideal tracer to study proline metabolism in these parasites, validate the effects of potential transporter inhibitors, and understand mechanisms of resistance.
The study of cell competition, a process that eliminates dysfunctional cells, is another emerging area. In a recent study, 13C5-L-Proline was used to demonstrate that in a competitive environment, "winner" cells induce increased proline uptake in "loser" cells, leading to their elimination. biorxiv.org This research, conducted in mouse embryonic stem cells, shows how nutrient availability, traced by L-PROLINE (13C5), can shape tissue composition and function. biorxiv.org
The metabolic roles of proline are also being investigated in a variety of microorganisms beyond the standard E. coli. L-proline is a known metabolite in Saccharomyces cerevisiae, and its metabolism is important for various stress responses. nih.gov As metabolic engineering efforts expand to a more diverse range of microbes for biotechnological production, L-PROLINE (13C5) will be essential for characterizing their native and engineered metabolic pathways. nih.gov
This expansion requires the continued development of analytical methods and models tailored to these non-traditional systems, which may have unique metabolic networks and experimental challenges.
Q & A
Basic Research Questions
Q. How can ¹³C₅-L-proline be utilized to trace metabolic flux in neural tissue studies?
- Methodological Answer : Use ex vivo cortical brain slices incubated with ¹³C₅-L-proline and isotopic tracers like [1-¹³C]glucose or [1,2-¹³C]acetate. Analyze isotopic enrichment via NMR spectroscopy and LC-MS to quantify incorporation into metabolites (e.g., glutamine, lactate). This approach reveals proline’s uptake dynamics and its suppression of glycolytic byproduct synthesis (e.g., reduced ¹³C flux into alanine) .
- Key Controls : Include tissue slices without proline to establish baseline metabolism and validate transporter activity using inhibitors (e.g., high-affinity L-proline transporter blockers) .
Q. What are the critical considerations for designing isotopic labeling experiments with ¹³C₅-L-proline in protein structure studies?
- Methodological Answer : Prioritize purity (>99% isotopic enrichment) to avoid signal dilution in NMR or mass spectrometry. For protein dynamics, incorporate ¹³C₅-L-proline during cell culture or in vitro translation. Use heteronuclear correlation experiments (e.g., ¹H-¹³C HSQC) to resolve proline’s conformational role in collagen or other proteins .
- Validation : Compare with unlabeled proline to confirm isotopic effects on protein folding or binding kinetics .
Advanced Research Questions
Q. How can conflicting data on L-proline’s neuromodulatory roles be resolved?
- Case Example : Evidence shows ¹³C₅-L-proline reduces glutamate release in cortical slices , yet other studies suggest proline enhances GABA synthesis .
- Resolution Strategy :
Tissue-specific analysis : Compare proline metabolism in glutamatergic vs. GABAergic neurons using single-cell metabolomics.
Temporal resolution : Track isotopic flux at shorter intervals (e.g., 5–30 min) to distinguish acute transporter effects from long-term metabolic reprogramming.
Genetic models : Use proline dehydrogenase (PRODH) knockout mice to isolate proline’s direct effects on neurotransmitter pools .
Q. What experimental frameworks address discrepancies in proline’s impact on energy metabolism across species?
- Contradiction : In plants, L-proline accumulates under stress to stabilize cellular structures , whereas mammalian studies report proline-induced metabolic suppression .
- Methodological Approach :
- Cross-species isotopic tracing : Apply ¹³C₅-L-proline to plant root cultures and mammalian cell lines under identical stress conditions (e.g., hypoxia).
- Multi-omics integration : Pair metabolomics with transcriptomic data to identify conserved vs. divergent regulatory pathways (e.g., PRODH expression levels) .
Q. How can researchers optimize ¹³C₅-L-proline protocols for multi-tissue metabolic mapping?
- Challenge : Proline transporters vary in affinity across tissues (e.g., hippocampal neurons vs. hepatic cells) .
- Solution :
Dose-response profiling : Titrate ¹³C₅-L-proline concentrations (0.1–10 mM) to saturate transporters without inducing cytotoxicity.
Dynamic contrast : Combine with ¹⁵N-labeled ammonium chloride to disentangle proline-specific nitrogen recycling from general amino acid metabolism .
Data Interpretation & Validation
Q. What statistical methods are recommended for analyzing ¹³C isotopomer distributions in proline metabolism studies?
- Framework :
- Isotopic steady-state modeling : Use tools like INCA (Isotopomer Network Compartmental Analysis) to quantify flux ratios in the TCA cycle and proline-glutamine shunts.
- Error propagation : Apply Monte Carlo simulations to account for NMR/MS measurement uncertainties .
Q. How should researchers validate the specificity of ¹³C₅-L-proline uptake in complex biological systems?
- Validation Protocol :
Competitive inhibition assays : Co-incubate with excess unlabeled proline or structurally similar analogs (e.g., hydroxyproline).
CRISPR-Cas9 knockout : Target putative proline transporters (e.g., SLC6A20) in cell lines to confirm uptake dependency .
Emerging Techniques & Future Directions
Q. What advanced imaging modalities complement ¹³C₅-L-proline tracing in vivo?
- Innovative Tools :
- Hyperpolarized ¹³C MRI : Detect real-time proline metabolism in living brain or tumor models.
- Correlative microscopy : Overlay MALDI imaging (for spatial proline distribution) with fluorescent transporter reporters .
Q. How can machine learning enhance the interpretation of proline’s multi-omics datasets?
- Pipeline :
Feature selection : Train models on isotopic flux data to predict proline’s regulatory nodes (e.g., rate-limiting enzymes).
Network analysis : Use graph-based algorithms to map proline’s interaction hubs in metabolic-transcriptomic networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
